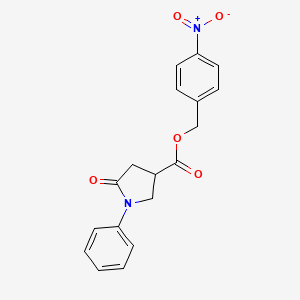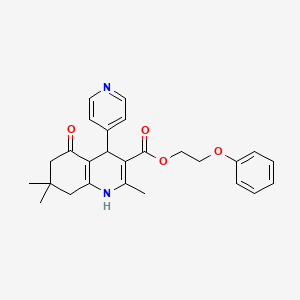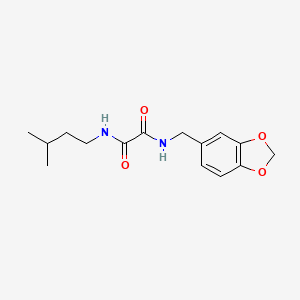![molecular formula C23H18N4O2 B3894199 1,3-dimethyl-6,8-diphenylpyrido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3894199.png)
1,3-dimethyl-6,8-diphenylpyrido[2,1-f]purine-2,4(1H,3H)-dione
Overview
Description
1,3-dimethyl-6,8-diphenylpyrido[2,1-f]purine-2,4(1H,3H)-dione, also known as purvalanol A, is a synthetic compound that has been widely used in scientific research. It belongs to the class of purine analogs and has been found to possess a wide range of biological activities.
Mechanism of Action
Purvalanol A exerts its biological effects by inhibiting the activity of CDKs, particularly CDK1 and CDK2. It binds to the ATP-binding site of these kinases, preventing the phosphorylation of downstream targets involved in cell cycle regulation. This leads to cell cycle arrest and apoptosis in cancer cells. Purvalanol A has also been found to inhibit other kinases, including glycogen synthase kinase 3 (GSK3) and polo-like kinase 1 (PLK1), which may contribute to its anti-cancer effects.
Biochemical and physiological effects:
In addition to its anti-cancer effects, 1,3-dimethyl-6,8-diphenylpyrido[2,1-f]purine-2,4(1H,3H)-dione A has been found to have other biological activities. It has been shown to inhibit platelet-derived growth factor (PDGF)-induced proliferation and migration of vascular smooth muscle cells, suggesting a potential role in the prevention of cardiovascular diseases. Purvalanol A has also been found to inhibit the replication of hepatitis C virus (HCV) in vitro, indicating a potential application in the treatment of HCV infection.
Advantages and Limitations for Lab Experiments
Purvalanol A has several advantages as a research tool. It is a potent and selective inhibitor of CDKs, making it a valuable tool for studying the role of these kinases in cell cycle regulation. It has also been found to have low toxicity in vitro, allowing for its use in cell-based assays. However, 1,3-dimethyl-6,8-diphenylpyrido[2,1-f]purine-2,4(1H,3H)-dione A has some limitations as well. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. It also has limited bioavailability in vivo, which may limit its potential as a therapeutic agent.
Future Directions
There are several areas of future research for 1,3-dimethyl-6,8-diphenylpyrido[2,1-f]purine-2,4(1H,3H)-dione A. One area of interest is the development of more potent and selective CDK inhibitors based on the structure of this compound A. Another area of research is the investigation of the potential therapeutic applications of this compound A in other diseases, such as cardiovascular diseases and viral infections. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer effects of this compound A, which may lead to the development of more effective cancer therapies.
Scientific Research Applications
Purvalanol A has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle progression and proliferation. Purvalanol A has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
1,3-dimethyl-6,8-diphenylpurino[7,8-a]pyridine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2/c1-25-21-20(22(28)26(2)23(25)29)27-18(16-11-7-4-8-12-16)13-17(14-19(27)24-21)15-9-5-3-6-10-15/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRBFBHJOSJCIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C(=CC(=CC3=N2)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{[5-(2-furyl)isoxazol-3-yl]methyl}-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3894134.png)

![2-{2-imino-3-[(4-nitrobenzylidene)amino]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol hydrochloride](/img/structure/B3894145.png)
![methyl 7-methyl-3-oxo-2-(3-pyridinylmethylene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3894173.png)

![3-[5-(2,5-dichlorophenyl)-2-furyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B3894183.png)
![2-methoxy-4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl phenylcarbamate](/img/structure/B3894187.png)
![N-[(1-cyclohexyl-3-piperidinyl)methyl]-2-methoxy-N-(3-pyridinylmethyl)acetamide](/img/structure/B3894190.png)

![2-[2-(4-tert-butylbenzylidene)hydrazino]-N-(2-ethoxyphenyl)-2-oxoacetamide](/img/structure/B3894212.png)

![methyl 4-{2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbonohydrazonoyl}benzoate](/img/structure/B3894221.png)